CYTISINE
Description
Historical Context and Evolution in Chemical and Biological Sciences
The isolation of cytisine (B100878) dates back to 1863 when Husemann and Marme successfully obtained the pure compound from the seeds of Cytisus laburnum. if-pan.krakow.plresearchgate.netresearchgate.net However, its chemical structure was not fully elucidated until the 1930s. if-pan.krakow.pl Early pharmacological studies on this compound were conducted in the 1960s in Eastern Europe, initially aiming to explore its potential as a respiration stimulator. tandfonline.com During these investigations, researchers noted its similarity to nicotine (B1678760) in chemical structure and mechanism of action, suggesting its potential utility for smoking cessation. tandfonline.comresearchgate.net Despite its use in Central and Eastern Europe for decades, scientific literature in English regarding its characteristics remained limited until the early 2000s. nih.govbibliotekanauki.pl The concept for the development of varenicline, a more recently developed smoking cessation aid, was partly based on this compound's structure and activity. if-pan.krakow.plresearchgate.netnih.gov
The evolution of research into this compound reflects broader trends in chemistry and biology, moving from initial isolation and structural determination to detailed investigations of its biological interactions at a molecular level. The understanding of its activity at nicotinic acetylcholine (B1216132) receptors (nAChRs) has been a key area of focus. if-pan.krakow.plresearchgate.netresearchgate.netnih.gov
Significance as a Natural Product and Model Compound in Drug Discovery Research
This compound holds significance as a natural product with notable biological activity, making it a valuable subject in drug discovery research. Natural products have historically served as a crucial source of therapeutic agents, providing diverse and complex chemical structures that can serve as leads for drug development. acs.orgnih.govitmedicalteam.plhelmholtz-hips.de this compound, as an alkaloid derived from plants, exemplifies this. nih.govwikipedia.orgbibliotekanauki.pl
Its structural resemblance to nicotine and its activity as a partial agonist at nAChRs, particularly the α4β2 subtype, have made it a key model compound for studying these receptors and developing ligands with specific activities. if-pan.krakow.plresearchgate.netresearchgate.netnih.gov The rigidity of the this compound molecule makes it an attractive template for structure-activity relationship studies, facilitating the design of novel compounds with potential therapeutic applications. if-pan.krakow.pl Research into this compound derivatives continues to explore its potential for treating various conditions, including neurodegenerative diseases, by investigating its ability to coordinate metal ions. researchgate.net Furthermore, synthetic efforts based on natural products like this compound have historically contributed to the development of new medicinal agents. nih.govmdpi.com
The study of this compound as a natural product and model compound contributes to the broader field of natural product driven medicinal chemistry, which seeks to leverage the chemical diversity found in nature for the identification and optimization of drug candidates. acs.orghelmholtz-hips.de
Key Research Findings Related to this compound's Chemical and Biological Properties:
Research has provided detailed insights into the interaction of this compound with nAChRs. Studies have shown that this compound binds with high affinity predominantly to the α4β2 subtype of nAChRs, with affinity appearing superior to that of nicotine in some comparative studies. if-pan.krakow.pl this compound acts as a low-efficacy partial agonist at α4β2 nAChRs and a full agonist at α7 and α3β4* nAChRs. if-pan.krakow.pl
Structural studies, including rotational spectroscopy and X-ray crystallography, have helped to characterize the conformation of this compound and understand the structural features crucial for its activity as a nicotinic agonist, such as the distance between key centers in the molecule that mimic the binding of acetylcholine. acs.org
This compound is soluble in water, with a reported solubility of 439 g/L. bibliotekanauki.pl It is prone to degradation at very high temperatures, mainly through oxidation. bibliotekanauki.pl
Here is a summary of some reported binding affinities of this compound:
| Receptor Subtype | Affinity (Ki) | Species | Source |
| α4β2 nAChR | 0.45 nM, 2.4 nM | Rat | if-pan.krakow.pl |
| α4β2 nAChR | ~7-fold higher affinity than nicotine | if-pan.krakow.pl | |
| α7 nAChR | if-pan.krakow.plresearchgate.net | ||
| α3β4* nAChR | if-pan.krakow.pl |
Research continues to explore the synthesis of this compound derivatives to investigate their biological activities and potential as novel therapeutic agents. mdpi.comacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,9S)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h1-3,8-9,12H,4-7H2/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJTVLIZGCUXLD-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=CC=CC(=O)N3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CNC[C@H]1C3=CC=CC(=O)N3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Phytochemistry and Natural Biosynthesis of Cytisine
Botanical Sources and Distribution within Plant Kingdom
Cytisine (B100878) is an alkaloid found in several plant genera, predominantly within the family Fabaceae (Leguminosae) wikipedia.orgnih.govaksci.com. Its presence has been documented in various parts of these plants, with particularly high concentrations often observed in the seeds nih.govnih.gov.
The Fabaceae family is a primary source of this compound. This large and diverse family of flowering plants, which includes peas, beans, and lentils, is known for producing a wide array of secondary metabolites, including alkaloids wikipedia.orgnih.govaksci.combibliotekanauki.pl. This compound is a notable example of such a compound found within this family.
Several specific genera and species within the Fabaceae family are recognized for containing this compound. These include:
Laburnum (e.g., Laburnum anagyroides, also known as Golden Rain acacia or Cytisus laburnum) wikipedia.orgnih.govresearchgate.netresearchgate.net
Cytisus wikipedia.orgnih.govbiosynth.com
Anagyris wikipedia.orgaksci.combibliotekanauki.pl
Thermopsis (e.g., Thermopsis lanceolata) wikipedia.orgaksci.combibliotekanauki.pljspb.rubohrium.com
Genista wikipedia.orgaksci.combibliotekanauki.pl
Retama wikipedia.orgaksci.combibliotekanauki.pl
Sophora (e.g., Sophora chrysophylla, Sophora alopecuroides, Sophora secundiflora, Sophora tetraptera) wikipedia.orgaksci.comnih.govbibliotekanauki.plresearchgate.net
Baptisia (Baptisia tinctoria) bibliotekanauki.plresearchgate.netdrugs.com
Ulex (Ulex europaeus) bibliotekanauki.pldrugs.com
This compound has also been reported in Gymnocladus of the subfamily Caesalpinioideae, also within the Fabaceae family wikipedia.orgaksci.com.
Studies have quantified the concentration of this compound in different plant parts. For instance, research on Laburnum anagyroides and Laburnum watereri showed the highest concentration of this compound in seeds compared to leaves and cortex nih.gov.
Here is a table summarizing some of the plant sources and the parts where this compound is found:
| Family | Subfamily | Genus | Species | Plant Part(s) with this compound |
| Fabaceae | Faboideae | Laburnum | L. anagyroides | Seeds, Leaves, Cortex nih.govnih.gov |
| Fabaceae | Faboideae | Cytisus | C. laburnum | Seeds jspb.ru |
| Fabaceae | Faboideae | Thermopsis | T. lanceolata | Seeds jspb.ru |
| Fabaceae | Faboideae | Sophora | S. chrysophylla | Seeds wikipedia.org |
| Fabaceae | Faboideae | Sophora | S. alopecuroides | Accumulated in seeds and leaves researchgate.net |
| Fabaceae | Faboideae | Sophora | S. secundiflora | Whole plant bibliotekanauki.pl |
| Fabaceae | Faboideae | Anagyris | Various species | Whole plant bibliotekanauki.pl |
| Fabaceae | Faboideae | Genista | Various species | Whole plant bibliotekanauki.pl, Herb nih.gov |
| Fabaceae | Faboideae | Retama | Various species | Whole plant bibliotekanauki.pl |
| Fabaceae | Faboideae | Baptisia | B. tinctoria | Whole plant bibliotekanauki.pl |
| Fabaceae | Faboideae | Ulex | U. europaeus | Whole plant bibliotekanauki.pl |
| Fabaceae | Caesalpinioideae | Gymnocladus | Various species | Whole plant wikipedia.orgaksci.com |
Elucidation of Biosynthetic Pathways
This compound belongs to the class of quinolizidine (B1214090) alkaloids (QAs) aksci.comresearchgate.netnih.gov. The biosynthesis of QAs in plants has been studied, and while the complete pathway to this compound is complex, some key aspects have been elucidated.
The biosynthesis of quinolizidine alkaloids, including this compound, involves the amino acid lysine (B10760008) as a primary precursor d-nb.info. The pathway involves a series of enzymatic reactions. Early steps in QA biosynthesis, such as the formation of lupanine (B156748) from cadaverine (B124047) (derived from lysine), have been observed in green stems or leaves of lupins d-nb.info. Enzymes involved in lysine and lupanine formation have been localized in the stroma of chloroplasts in lupin leaves d-nb.info.
While the detailed enzymatic transformations specifically leading to this compound are still being fully elucidated, studies have suggested potential routes. For instance, in Baptisia, it has been postulated that a ring cleavage and conversion into a pyridone structure are involved in this compound formation d-nb.info. The biosynthesis involves the formation of a "de novo" biosynthetic device in plant cells jspb.ru.
Research has also identified enzymes involved in the modification of QAs, such as SAM: this compound N-methyltransferase, which is involved in the synthesis of N-methylthis compound d-nb.info.
Quinolizidine alkaloids are present in various parts of the plants that produce them, including pollen, petals, roots, stem bark, and particularly in high concentrations in mature seeds d-nb.info. The accumulation sites can vary between perennial and woody species d-nb.info.
The accumulation of these alkaloids is not uniform throughout the plant. Studies have shown that QA formation occurs in the aerial parts of legumes, specifically in green stems or leaves, even though the alkaloids are accumulated throughout the plant d-nb.info. In perennial species, QAs can be concentrated in the roots or stem bark d-nb.info. The highest alkaloid concentrations are typically found in mature seeds, which can contain up to 5% alkaloid per dry weight d-nb.info. Research on Laburnum species confirmed the accumulation of this compound in seeds nih.gov.
The biosynthesis of QAs is known to be regulated by light and exhibits diurnal fluctuations d-nb.info. The mechanisms by which these alkaloids are transported and stored within different plant tissues involve specific cellular processes and potentially transport proteins d-nb.info.
In Vitro Production and Cultivation Methodologies
In addition to extraction from cultivated plants, research has explored in vitro methods for producing this compound. Plant cell cultures offer a potential alternative for the sustainable production of valuable secondary metabolites like this compound jspb.ru.
Studies have investigated the cultivation of cell cultures from this compound-producing plants, such as Thermopsis lanceolata, with the aim of optimizing conditions for this compound biosynthesis and accumulation jspb.ru. This involves the process of callus genesis and dedifferentiation, leading to a simplification of cellular organization and the formation of a "de novo" biosynthetic device jspb.ru.
The optimization of in vitro cultivation conditions focuses on factors such as the composition of the nutrient medium, including phytohormones and macro- and micronutrients, to promote the biosynthesis and accumulation of secondary metabolites jspb.ru. Challenges in plant tissue culture for alkaloid production include genetic heterogeneity of the cellular population and instability of morpho-physiological processes jspb.ru. Approaches to address these challenges include the synchronization of cellular cycle phases and the application of chemical inhibitors jspb.ru.
While in vitro methods hold promise, the efficiency and scalability for commercial production of this compound through these techniques are subjects of ongoing research.
Plant Cell and Tissue Culture for this compound Production
Plant cell and tissue culture techniques offer a promising alternative for the sustainable production of valuable secondary metabolites like this compound researchgate.net. This approach involves growing plant cells, tissues, or organs in a sterile, controlled environment on artificial nutrient media ebsco.com. The totipotency of plant cells, their ability to differentiate into a complete plant, is a fundamental principle underlying tissue culture ebsco.comjspb.rufrontiersin.org.
For this compound production, cell cultures of plants known to synthesize the alkaloid, such as Thermopsis lanceolata and Cytisus laburnum, have been explored jspb.ru. The process typically begins with obtaining sterile explants, such as sprouts jspb.ru. These explants undergo dedifferentiation to form callus tissue, which is a mass of undifferentiated cells jspb.ru. This callus retains the potential for developing a "de novo" biosynthetic capacity for producing secondary metabolites like this compound jspb.ru.
The cultivation of plant cells for metabolite production involves two primary stages: optimizing conditions for the biosynthesis of primary metabolites (like aspartate and lysine, which are precursors) and then researching the influence of chemical and physical factors on the biosynthesis and accumulation of the desired secondary metabolite, this compound jspb.ru. Murashige and Skoog (MS) medium is a commonly used basal nutrient medium for plant tissue culture, although modifications may be necessary depending on the plant species and desired outcome ebsco.comjspb.rumdpi.com.
Optimization of Culture Conditions for Enhanced Metabolite Yields
Optimizing culture conditions is crucial for enhancing the yield of secondary metabolites in plant cell and tissue cultures jspb.rumdpi.comcsic.es. Several factors can influence the biosynthesis and accumulation of this compound in vitro, including the composition of the nutrient medium, the type and concentration of plant growth regulators (PGRs), and physical parameters ebsco.comjspb.rumdpi.comcsic.es.
Plant growth regulators, particularly auxins and cytokinins, play a significant role in manipulating plant cell growth and differentiation in vitro ebsco.comcsic.esnih.gov. The ratio and concentration of these hormones can influence callus formation, shoot proliferation, and root development ebsco.comnih.govnih.gov. For instance, a high cytokinin-to-auxin ratio generally promotes shoot formation, while a high auxin-to-cytokinin ratio favors root induction ebsco.comnih.gov. An intermediate ratio can maintain callus growth ebsco.com. The specific requirements for optimal this compound production in cell culture need to be determined experimentally for each plant species csic.es.
Studies have investigated the effect of different extraction procedures and plant parts on alkaloid content, highlighting the variability in this compound concentration. For example, research on Laburnum and Genista species showed significant differences in this compound and N-methylthis compound content depending on the plant part (seeds, leaves, cortex) and the extraction method used mdpi.com. This suggests that optimizing the source material and extraction from cultured cells is also important for yield.
Interactive Table 1: this compound Content in Different Plant Extracts
| Plant Species | Plant Part | Extraction Procedure | This compound Content (mg/mL) |
| Laburnum alpinum | Leaves | Procedure II | 1.543 mdpi.com |
| Laburnum watereri | Seeds | Procedure II | 1.543 mdpi.com |
| Laburnum anagyroides | Seeds | Procedure I | 0.993 mdpi.com |
| Laburnum anagyroides L. quercifolium | Leaves | Not specified | 0.993 mdpi.com |
| Laburnum watereri | Leaves | Procedure II | 0.679 mdpi.com |
| Laburnum anagyroides | Leaves | Not specified | 0.679 mdpi.com |
| Laburnum anagyroides | Cortex | Procedure I | 0.228 mdpi.com |
| Genista tinctoria | Herb | Not specified | Low mdpi.com |
Interactive Table 2: N-Methylthis compound Content in Different Plant Extracts
| Plant Species | Plant Part | Extraction Procedure | N-Methylthis compound Content (mg/mL) |
| Genista tinctoria | Herb | Procedure I | 0.400 mdpi.com |
| Laburnum alpinum | Leaves | Not specified | 0.299 mdpi.com |
| Genista tinctoria | Herb | Procedure II | 0.189 mdpi.com |
| Laburnum anagyroides | Seeds | Not specified | 0.009 mdpi.com |
| Laburnum watereri | Seeds | Not specified | 0.018 mdpi.com |
Optimization studies in plant tissue culture often involve evaluating different concentrations and combinations of PGRs, as well as other medium components like minerals and carbon sources mdpi.comnih.gov. Techniques such as Response Surface Methodology (RSM) can be employed to efficiently test the interactions between multiple factors and identify optimal conditions for enhanced metabolite production mdpi.com. Physical parameters like light and dark treatments can also influence the accumulation of secondary metabolites in vitro frontiersin.orgcabidigitallibrary.org.
While plant cell culture holds potential for this compound production, challenges such as genetic heterogeneity and instability of morpho-physiological processes in cell populations need to be addressed for consistent and high yields jspb.ru. Strategies like synchronization of cellular cycles or the use of limiting factors in the nutrient medium can help manage cell populations for improved metabolite production jspb.ru. Elicitation, the use of stress factors to stimulate metabolite biosynthesis, is another approach that can potentially enhance alkaloid production in vitro researchgate.net.
Synthetic Chemistry of Cytisine and Its Derivatives
Total Synthesis Approaches to Cytisine (B100878)
The total synthesis of this compound presents a considerable challenge due to its fused ring system and stereocenters. Numerous synthetic strategies have been developed over the years, reflecting advancements in synthetic methodology.
Historical Synthetic Routes and Methodological Advancements
The first total synthesis of (±)-cytisine was reported by van Tamelen in 1955. sci-hub.ruacs.org This pioneering work was closely followed by syntheses from Bohlmann and Govindachari in the late 1950s. sci-hub.ru Van Tamelen's approach involved the formation of a pyridinium (B92312) salt to construct the B-ring and an intramolecular aza-Michael addition to form the C-ring. ntu.edu.sgscispace.com A key step in van Tamelen's synthesis involved the oxidation of a pyridinium salt to generate the pyridone ring, albeit in modest yield. sci-hub.ru
After a significant gap, renewed interest in this compound's biological activity spurred new synthetic efforts starting in the 2000s. sci-hub.ru Approaches by O'Neill and Coe, among others, provided alternative routes to the racemic mixture. sci-hub.ru O'Neill's strategy, with modifications, has been used for the synthesis of substituted this compound compounds. nih.govgoogle.com This approach often utilizes a methoxy-substituted pyridine (B92270) as a precursor for the pyridone A-ring, avoiding the need for a separate oxidation step. sci-hub.ru The construction of a cis-3,5-disubstituted piperidine (B6355638) intermediate is a common feature in several of these routes. sci-hub.ru
Gallagher's group also reported new syntheses, focusing on the formation of the C6–C7 bond as a key step. uchile.cl Another strategy involved the construction of the C-ring from a piperidine precursor. researchgate.net
Contemporary Strategies for Asymmetric and Enantioselective Synthesis
While early syntheses focused on racemic mixtures, the distinct biological activities of this compound enantiomers have driven the development of asymmetric and enantioselective routes. The natural product is the (-)-enantiomer. wikipedia.orgacs.org
The first asymmetric synthesis of (-)-cytisine was reported in 2004, utilizing a ruthenium-catalyzed ring-closing metathesis (RCM) as a key step. acs.orgacs.orgnih.govunimi.it This approach employed a readily available chiral building block, cis-piperidine-3,5-dimethanol monoacetate, allowing access to both enantiomeric forms. acs.orgacs.org
Another asymmetric synthesis of (-)-cytisine was achieved using a stereodivergent intramolecular 6-endo aza-Michael addition to form the piperidine C-ring, followed by intramolecular pyridine N-alkylation to establish the B-ring. ntu.edu.sgscispace.comacs.orgnih.gov This synthesis also utilized an Evans acyl oxazolidinone enolate alkylation reaction to set the absolute stereochemistry. ntu.edu.sgacs.orgnih.gov
Contemporary strategies often leverage metal-catalyzed reactions and chiral auxiliaries or catalysts to control stereochemistry. The availability of both enantiomers of key chiral building blocks is crucial for accessing both (+)- and (-)-cytisine. acs.orgacs.org
Key Reaction Methodologies and Intermediates in Total Synthesis
Various key reaction methodologies have been employed in the total synthesis of this compound. Ring-closing metathesis (RCM) has proven effective for constructing the nitrogen heterocycle. researchgate.networdpress.com Palladium-mediated couplings, such as Stille or Suzuki couplings, have been used to form biaryl pyridine intermediates. rsc.orgacs.orgnih.gov Intramolecular Heck cyclization has also been utilized to build the bridged tricyclic core. acs.orgnih.gov
Key intermediates often include substituted piperidines and pyridines that are strategically functionalized to allow for subsequent ring closures and functional group transformations. For example, cis-3,5-disubstituted piperidines are important precursors in several routes. sci-hub.ru Activated glutarimide-derived ketene (B1206846) aminals have been used as intermediates in Heck cyclization approaches. acs.orgnih.gov N-benzyl-10-(hydroxymethyl)this compound is an example of an intermediate in the synthesis of 10-substituted this compound derivatives. nih.govgoogle.com
The formation of the tricyclic core often involves the creation of the C6-N7 bond of ring B through nucleophilic substitution or the C6-C7 bond through intramolecular arylation. rsc.orgdatapdf.com
Design and Synthesis of this compound Analogs
The synthesis of this compound analogs is driven by the desire to explore the structure-activity relationship (SAR) and develop compounds with improved or altered pharmacological profiles. nih.govacs.org Modifications typically focus on different parts of the this compound scaffold.
Strategic Structural Modification Approaches
Strategic structural modifications aim to alter the binding affinity and selectivity of this compound at nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govacs.org Most reported SAR studies have focused on modifications at the alicyclic nitrogen (position 3) and the 9- and 11-positions of the pyridone ring. nih.govgoogle.com
Simplified this compound analogs have been synthesized by modifying the core structure, for instance, by deleting the C-1/C-13 bond. nih.govgoogle.com However, these simplified structures often show lower binding affinities compared to this compound itself. nih.gov
Functionalization of the Pyridone Ring System
Functionalization of the pyridone ring system is a key strategy in the design of this compound analogs. This involves introducing substituents at various positions of the pyridone ring. nih.gov
Substitution at the 10-position of the pyridone ring has been explored, leading to derivatives with potentially higher selectivity for certain nAChR subtypes. nih.gov The synthesis of 10-substituted this compound derivatives can be based on modified total synthesis strategies. nih.govgoogle.com
Substitution at the 6-position of the pyridone ring has also been achieved through novel reactions, such as N-acyl migration. nih.govresearchgate.net This methodology allows for the stereoselective functionalization at C-6. researchgate.net
Halogenation, such as bromination at the 3-position (on the pyridone ring numbering convention often used in SAR studies, which corresponds to C9 in the IUPAC numbering for this compound), has been shown to generate potent nAChR agonists. wikipedia.org 3-Bromothis compound (B1662614) is a derivative with high affinity for α4β2 and α7 subtypes. wikipedia.org
Recent advancements in site-selective C–H functionalization on 2-pyridones provide new methodologies for decorating the pyridone ring, which can be applied to this compound analog synthesis. rsc.org These methods include radical, organometallic, directing group, and steric control approaches. rsc.org For instance, nickel-catalyzed C-H functionalization of 2-pyridones followed by cyclization has been applied to the synthesis of the this compound scaffold. nih.gov
Data Table: Examples of this compound Derivatives and Modifications
| Position of Modification | Type of Modification | Observed Effect (General) | Relevant Section |
| Alicyclic Nitrogen (N-3) | Substitution | Explored in SAR studies | 3.2.1 |
| Pyridone Ring (C-9, C-11) | Substitution | Explored in SAR studies | 3.2.1 |
| Pyridone Ring (C-10) | Hydroxymethyl substitution | Increased selectivity for α4β2 nAChR subtype observed. nih.gov | 3.2.1.1 |
| Pyridone Ring (C-6) | Acyl migration products | Stereoselective functionalization. nih.govresearchgate.net | 3.2.1.1 |
| Pyridone Ring (C-3/C-9) | Halogenation (Bromine) | Potent agonist activity, high α4β2 affinity. wikipedia.org | 3.2.1.1 |
Chemical Modifications of the Quinolizidine (B1214090) Core
Chemical modifications of the quinolizidine core of this compound aim to alter its structural and electronic properties, potentially leading to compounds with modified biological activities. The quinolizidine core itself is a bicyclic system derived biosynthetically from lysine (B10760008). nih.gov this compound features a bridged tricyclic quinolizidine structure fused with a 2-pyridone moiety. nih.gov
Modifications to the quinolizidine core can involve alterations to the carbon skeleton or the introduction of new functional groups. For instance, strategies have been developed to synthesize halogenated this compound derivatives, such as 3-bromothis compound. wikipedia.org The introduction of a bromine atom at the 3-position of the pyridone ring represents a modification to the fused system adjacent to the quinolizidine core. wikipedia.org
Another approach involves modifying the positions on the pyridone ring. Studies have explored the introduction of substituents at the 9- and 10-positions of the pyridone ring. nih.gov For example, the synthesis of 10-(hydroxymethyl)this compound derivatives has been reported, utilizing N-benzyl-10-(hydroxymethyl)this compound as a precursor. uchile.cl Further transformations, such as reactions with allyl bromide followed by hydrogenation, can lead to derivatives like 10-propyloxymethylthis compound. uchile.cl
Modifications can also involve altering the ring system itself. Approaches have been developed to synthesize analogs where the pyridone ring is replaced or modified, such as in the synthesis of benzo fishersci.caguidetopharmacology.orgThis compound or 4-azathis compound, which involve coupling strategies to construct modified aromatic rings fused to the quinolizidine core. uchile.cl
Nitrogen Atom Derivatization (e.g., N-alkylation, N-acylation)
Derivatization of the nitrogen atoms in this compound is a common strategy to explore the chemical space around the molecule. This compound contains two nitrogen atoms: a basic nitrogen within the quinolizidine ring and a nitrogen within the pyridone moiety. wikipedia.org
N-alkylation, the addition of alkyl groups to a nitrogen atom, is a widely used modification. This can be achieved through various methods, including reactions with alkyl halides or reductive amination. ifremer.fr For instance, the synthesis of N-(2-hydroxyethyl)-, cinnamate, hydrobromide involves the addition of a hydroxyethyl (B10761427) group to the nitrogen atom of the this compound core. ontosight.ai This typically involves an alkylation step starting from this compound. ontosight.ai
N-acylation involves the addition of acyl groups to a nitrogen atom, forming an amide linkage. This can be accomplished using acyl chlorides, anhydrides, or carboxylic acids with coupling agents. ifremer.fr A series of N-acyl derivatives of this compound have been prepared by reacting this compound with various carbonyl chlorides, such as those bearing adamantane, pyridine, or 1,2-azole fragments. mdpi.com
These derivatization strategies allow for the introduction of diverse functional groups, influencing the compound's properties. The position of derivatization, particularly on the basic nitrogen, can significantly impact the resulting molecule's characteristics.
Development of Novel this compound-Inspired Chemical Scaffolds
Beyond direct modification of the this compound structure, synthetic efforts have focused on developing novel chemical scaffolds inspired by the this compound framework. This involves designing molecules that retain some key structural features of this compound, particularly the quinolizidine or related nitrogen-containing bicyclic systems, while introducing variations to explore new chemical space.
Application of Fragment-Based Design Principles
Fragment-based design principles involve identifying small molecular fragments that bind to a biological target and then growing or linking these fragments to create more potent and selective compounds. chimia.chacs.org In the context of this compound, this approach can involve identifying key fragments of the this compound structure that contribute to its interaction with biological targets, such as nicotinic acetylcholine receptors. researchgate.net
This compound itself can be considered a natural product fragment. chimia.ch Studies have explored using fragments derived from natural products like this compound to develop new chemical entities. chimia.ch This can involve deconstructing the this compound scaffold into smaller, synthetically tractable fragments and then using these fragments as building blocks for the synthesis of novel compounds. chimia.ch The goal is to generate molecules that inherit some of the favorable properties of the natural product while exploring novel structural variations.
Diversity-Oriented Synthesis for Analog Library Generation
Diversity-Oriented Synthesis (DOS) is a strategy aimed at generating collections of small molecules with diverse skeletal and stereochemical features from common starting materials or intermediates. mdpi.comacs.orgnih.gov Applying DOS to this compound-inspired chemistry allows for the rapid generation of large and diverse libraries of analogs. mdpi.com
One example of a this compound-inspired DOS approach involved using this compound as a starting point for the synthesis of a pyridone library. mdpi.com This strategy utilized reactions such as Horner-Wadsworth-Emmons and [3+2] cycloaddition to build complexity and generate diverse core scaffolds. mdpi.com Subsequent functionalization steps allowed for further diversification, leading to a large library of compounds. mdpi.com
DOS approaches often employ modular synthetic pathways that allow for the efficient introduction of variation. acs.org This can involve using versatile intermediates that can be channeled into different reaction sequences to yield structurally distinct molecules. The aim is to populate a wide range of chemical space, increasing the likelihood of discovering compounds with novel properties.
Chemoenzymatic and Biocatalytic Approaches in this compound Synthesis
Chemoenzymatic and biocatalytic approaches combine the power of chemical synthesis with the selectivity and efficiency of enzymes. rsc.orgscispace.com These methods offer potential advantages in terms of stereocontrol, milder reaction conditions, and reduced waste generation compared to traditional chemical synthesis. scispace.com
While the total synthesis of this compound has been achieved through purely chemical routes, biocatalytic methods can be employed for specific steps or for the synthesis of chiral building blocks used in this compound synthesis or the preparation of its derivatives. rsc.orguni-bayreuth.de Enzymes such as lipases and esterases are frequently used in chemoenzymatic approaches for the generation of chiral intermediates. rsc.orgscispace.com
Biocatalysis can also be applied to the selective modification of alkaloids like this compound to access non-natural or less abundant derivatives. rsc.org Although specific examples of biocatalytic total synthesis of this compound were not prominently found in the search results, the principles of chemoenzymatic synthesis, such as using enzymes for key bond formations or stereoselective transformations, are applicable to alkaloid synthesis. rsc.orgresearchgate.net For instance, biocatalytic reactions can be used to prepare chiral precursors that are then carried through chemical steps to assemble the final this compound scaffold or its analogs. rsc.orgresearchgate.net The development of biocatalytic toolboxes for the synthesis of nitrogen-containing heterocycles, relevant to the quinolizidine core, is an active area of research. uni-bayreuth.de
Molecular Pharmacology and Receptor Interaction Profiles
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligand Properties
Cytisine's engagement with nAChRs is multifaceted, defined by its ability to bind to these receptors and elicit a functional response. This interaction is pivotal in mediating its physiological and potential therapeutic effects.
This compound (B100878) exhibits a particularly high binding affinity for the α4β2 nAChR subtype, which is predominantly expressed in the central nervous system and plays a crucial role in mediating the addictive properties of nicotine (B1678760). droracle.aitaylorandfrancis.comnih.gov Radioligand binding assays have demonstrated that this compound binds to the α4β2 receptor with subnanomolar affinity. nih.gov This high affinity allows it to effectively compete with nicotine for the same binding sites on the receptor. droracle.ai Studies have reported Ki values for this compound at the α4β2 subtype to be approximately 0.17 nM, indicating a very strong interaction. nih.gov
In contrast to its high affinity for the α4β2 subtype, this compound displays a significantly lower binding affinity for the α7 nAChR subtype. nih.gov The α7 receptors are also widely distributed in the brain and are implicated in cognitive functions. The Ki value for this compound at the α7 nAChR has been reported to be around 4200 nM, highlighting a substantial difference in binding preference compared to the α4β2 subtype. nih.gov Despite this lower affinity, some studies have characterized this compound as a full agonist at the α7 nAChR. researchgate.netresearchgate.netresearchgate.net
This compound also interacts with other neuronal nAChR subtypes, albeit with different affinities and functional outcomes. It has been observed to have a lower affinity for α3β2 receptors compared to α4β2 receptors, and an even further reduced affinity for the α3β4 subtype. nih.gov Specifically, this compound binds with high affinity to α3β2 and α6β2* subtypes. researchgate.net Functional studies have shown that this compound can act as a low potency full agonist at the wild-type α3β4 nAChR. nih.gov This interaction with the α3β4 subtype, also known as the ganglionic nAChR, is thought to contribute to some of the autonomic side effects associated with nicotinic compounds. nih.gov
| nAChR Subtype | Binding Affinity (Ki) |
| α4β2 | ~0.17 nM |
| α7 | ~4200 nM |
| α3β2 | Lower than α4β2 |
| α3β4 | Lower than α3β2 |
The functional activity of this compound at nAChRs is as critical as its binding affinity and is characterized by a spectrum of agonistic and antagonistic properties depending on the receptor subtype.
At the α4β2 nAChR, this compound acts as a partial agonist. droracle.aitaylorandfrancis.comnih.govnih.govdrugbank.com This means that while it binds to and activates the receptor, it does so with lower efficacy than the full agonist, nicotine. droracle.ai This partial agonism is a key feature of its mechanism of action; it provides a moderate and sustained release of dopamine (B1211576) in the mesolimbic pathway, which helps to alleviate the withdrawal symptoms and cravings experienced during smoking cessation. nih.govnih.govdrugbank.com At the same time, by occupying the receptor, it competitively inhibits the binding of nicotine from tobacco smoke, thereby reducing the rewarding and reinforcing effects of smoking. droracle.ai
In contrast, this compound behaves as a full agonist at other nAChR subtypes, including the α3β4 and α7 receptors. researchgate.netresearchgate.netresearchgate.netnih.gov As a full agonist at these subtypes, it can elicit a maximal receptor response, similar to the endogenous neurotransmitter acetylcholine. This differential functional activity across nAChR subtypes contributes to the complex pharmacological profile of this compound.
| nAChR Subtype | Functional Activity |
| α4β2 | Partial Agonist |
| α7 | Full Agonist |
| α3β4 | Full Agonist |
The molecular interactions of this compound with nAChRs have been extensively studied in various in vitro systems, including heterologous expression systems like Xenopus oocytes and human embryonic kidney (HEK) cells. nih.govnih.gov These studies have allowed for a detailed characterization of its functional properties.
Using patch-clamp electrophysiology, researchers have determined the concentration-response relationship of this compound at different nAChR subtypes. For instance, at the α4β2 nAChR, this compound has been shown to have an EC50 of approximately 1 μM, with a maximal efficacy that is significantly lower than that of a full agonist. nih.gov In some functional assays, the maximal efficacy of this compound at the α4β2 receptor has been reported to be around 24% relative to nicotine.
Radioligand displacement experiments using membrane preparations from HEK293 cells stably expressing human nAChR subtypes have confirmed the high affinity of this compound for α4β2 and α4β4 receptors, displacing ligands like [3H]epibatidine with subnanomolar affinity. nih.gov These in vitro models are crucial for understanding the structure-activity relationships of this compound and its derivatives and for predicting their in vivo effects.
| Assay Type | Cell Line | nAChR Subtype | Parameter | Value |
| Electrophysiology | Oocytes | α4β2 | EC50 | ~1 µM |
| Radioligand Displacement | HEK293 | α4β2 | Ki | Subnanomolar |
| Functional Assay | - | α4β2 | Efficacy (vs. Nicotine) | ~24% |
Allosteric Modulation and Desensitization Mechanisms of nAChRs
This compound primarily functions as a partial agonist at the orthosteric binding site of α4β2 nicotinic acetylcholine receptors (nAChRs), the same site where the endogenous neurotransmitter acetylcholine binds. e-century.ustaylorandfrancis.comnih.gov Its mechanism of action is not based on allosteric modulation, which involves binding to a topographically distinct site on the receptor. Instead, a critical aspect of this compound's pharmacological profile is its ability to induce receptor desensitization. nih.govnih.gov
Desensitization is a process where the nAChR enters a prolonged, non-conducting state despite the continued presence of an agonist. nih.gov Chronic or repeated exposure to agonists like this compound leads to the accumulation of these desensitized receptors. This process is time- and concentration-dependent. The functional consequence of this desensitization is a blockade of the receptor's normal function, which can be viewed as a form of functional antagonism. nih.gov This dual action—providing a low level of receptor activation while simultaneously preventing stronger activation by full agonists like nicotine through desensitization—is central to its effects. nih.govnih.gov The balance between receptor activation and desensitization is a key factor in the behavioral outcomes of nicotinic agents. nih.gov While this compound is a partial agonist at α4β2* nAChRs, it acts as a full agonist at α3β4* and α7 nAChRs, which can lead to off-target effects. nih.goviucr.orgresearchgate.net
Ligand-Receptor Docking and Computational Modeling Studies
Computational methods, including molecular docking and network pharmacology, have been employed to elucidate the interaction between this compound and nAChRs at a molecular level. e-century.us These studies use surrogates for the nAChR orthosteric binding site, such as the Aplysia californica acetylcholine-binding protein (AcAChBP), to model and predict how the ligand binds. iucr.org Such computational approaches are crucial for understanding the structural basis of this compound's affinity and selectivity for different nAChR subtypes.
Molecular docking studies provide a static snapshot of the ligand-receptor complex. These initial predictions are often further refined and validated using molecular dynamics (MD) simulations. MD simulations model the movement of atoms in the complex over time, providing insights into the stability of the predicted binding pose and the dynamic nature of the molecular interactions. Network pharmacology approaches have been used to identify the primary targets of this compound, confirming that nAChRs are the main target and that its effects are mediated through pathways like acetylcholine receptor signaling and neuroactive ligand-receptor interaction. e-century.us
Co-crystal structures of this compound in complex with AcAChBP reveal a consistent binding orientation across all five binding sites in the pentamer. scienceopen.com The binding of this compound is primarily driven by favorable enthalpic contributions that overcome an unfavorable entropic component. iucr.org
Key interactions between this compound and the receptor binding pocket include:
Hydrogen Bonding: A key difference in the binding mode of this compound compared to nicotine is its interaction with the phenolic hydroxyl group of Tyrosine-91 (Tyr-91). scienceopen.com
Van der Waals Interactions: The ring systems of this compound form significant van der Waals contacts with several aromatic residues within the binding site, often referred to as an "aromatic box." iucr.org These interactions are a major determinant of binding affinity. iucr.org
The following table details the key residues and molecular interactions involved in this compound binding, as identified through computational and structural studies. iucr.org
| Interacting Residue | Subunit Face | Type of Interaction |
| Tyrosine-72 (Tyr72) | Principal | Van der Waals |
| Tyrosine-91 (Tyr91) | Principal | Hydrogen Bond |
| Tryptophan-164 (Trp164) | Principal | Van der Waals |
| Tyrosine-205 (Tyr205) | Principal | Van der Waals |
| Cysteine-207/208 disulfide | Principal | Van der Waals |
| Tyrosine-212 (Tyr212) | Principal | Van der Waals |
| Isoleucine-135 (Ile135) | Complementary | Van der Waals |
| Valine-165 (Val165) | Complementary | Van der Waals |
Modulation of Neurotransmitter Systems in Preclinical Models
This compound's activity at nAChRs leads to the modulation of downstream neurotransmitter systems, most notably the dopaminergic and noradrenergic systems. These effects have been characterized in various preclinical animal models.
In preclinical studies, this compound has been shown to modulate the nigrostriatal and mesolimbic dopamine pathways. nih.govnih.gov In vivo microdialysis studies in rats have demonstrated that local application of this compound into the corpus striatum induces the release of dopamine. nih.gov Furthermore, oral administration of this compound leads to a dose-dependent increase in dopamine turnover in the rat nucleus accumbens, a key brain region in the reward pathway. nih.gov The potency of this compound in stimulating dopamine turnover is lower than that of varenicline. nih.gov
Beyond acute dopamine release, this compound has also demonstrated neuroprotective effects in preclinical models of Parkinson's disease. nih.gov In a 6-hydroxydopamine (6-OHDA)-induced lesion model in rats, intermittent administration of this compound significantly prevented the decrease of striatal dopamine tissue levels. nih.gov This suggests that the efficacy of nicotinic agonists in stimulating dopamine release may be related to their potential to protect dopaminergic neurons. nih.gov This neuroprotective effect in parkinsonian mouse models has been observed to be sex-specific, occurring in females and requiring the presence of systemically circulating estrogen. biorxiv.org
The table below summarizes the comparative efficacy of this compound and its derivatives on dopamine release in vivo. nih.gov
| Compound | Efficacy in Eliciting Dopamine Release | Neuroprotective Effect (vs. 6-OHDA lesion) |
| This compound | High | Significant Protection |
| 5-bromothis compound | High | Significant Protection |
| 3-bromothis compound (B1662614) | Low | No Protection |
| Nicotine | High | Significant Protection |
The effect of this compound on the noradrenergic system has been investigated using hippocampal slices from rats, as the hippocampus receives significant noradrenergic innervation from the locus ceruleus. researchgate.net These studies monitor the efflux of tritiated noradrenaline as a measure of neurotransmitter release.
The findings indicate that this compound has a low efficacy in eliciting noradrenaline release compared to nicotine. researchgate.net At higher concentrations (100-300 µM), nicotine elicits a significantly larger efflux of noradrenaline than this compound. This difference in potency remains even when action potentials are blocked with tetrodotoxin (TTX), indicating that the effect is mediated by presynaptic nAChRs on the noradrenergic terminals themselves. researchgate.net
The following table compares the efficacy of this compound and nicotine in stimulating noradrenaline efflux. researchgate.net
| Compound Concentration | Mean Noradrenaline Efflux (% of Baseline) - Nicotine | Mean Noradrenaline Efflux (% of Baseline) - this compound |
| 100 µM | ~175% | ~125% |
Serotonergic System Interactions
While this compound's primary pharmacological activity is centered on nicotinic acetylcholine receptors (nAChRs), emerging research indicates a significant interplay with the serotonergic system, particularly in the context of its antidepressant-like effects. This interaction does not appear to be mediated by direct high-affinity binding to serotonin receptors, but rather through indirect modulation of serotonergic pathways, most notably involving the 5-HT1A receptor.
Studies have revealed a synergistic relationship between this compound and selective serotonin reuptake inhibitors (SSRIs). For instance, the antidepressant-like effects of this compound have been observed to be potentiated when co-administered with the SSRI fluoxetine. nih.gov Conversely, the depletion of serotonin has been shown to block the antidepressant effects of this compound, underscoring the critical role of the serotonergic system in mediating these particular pharmacological actions of the alkaloid. nih.govdrugs.com
The 5-HT1A receptor subtype has been identified as a key locus for the interaction between the cholinergic and serotonergic systems in the context of this compound's effects. nih.gov In animal models of depression, such as those induced by unpredictable chronic mild stress (UCMS), a decrease in the levels of 5-HT1A receptors in the hippocampus and amygdala is observed. nih.govsemanticscholar.org Treatment with this compound has been demonstrated to reverse this downregulation, restoring the levels of 5-HT1A receptors in these brain regions. nih.govsemanticscholar.org Further supporting the importance of this receptor, research has shown that the knockdown of 5-HT1A receptors, specifically in the hippocampus, significantly diminishes the antidepressant-like effects of this compound. nih.gov
The influence of nicotinic agonists on serotonin release has been a subject of investigation, with some studies suggesting that compounds like this compound can increase serotonin levels in certain brain areas. um.edu.mt However, the evidence is not entirely consistent across all studies. It is important to note that the expression of nAChRs on serotonin neurons may play a significant role in these observed serotonergic abnormalities. nih.gov this compound, acting as a partial agonist at α4β2-nAChRs, is thought to produce its antidepressant-like effects and up-regulate 5-HT1A receptor levels through its primary action on these nicotinic receptors. nih.gov
The following table summarizes the key research findings regarding the interaction of this compound with the serotonergic system.
| Receptor Subtype | Nature of Interaction | Research Model | Key Findings |
| 5-HT1A | Indirect Modulation | Mouse model of depression | This compound treatment reversed the decrease in 5-HT1A receptor levels in the hippocampus and amygdala. nih.govsemanticscholar.org |
| 5-HT1A | Functional Interaction | Mouse model | Knockdown of hippocampal 5-HT1A receptors attenuated the antidepressant-like effects of this compound. nih.gov |
| Serotonin System | Synergistic Effect | Mouse model | Co-administration of this compound and fluoxetine resulted in synergistic antidepressant-like effects. nih.gov |
| Serotonin System | Functional Dependence | Mouse model | Depletion of serotonin blocked the antidepressant-like effects of this compound. nih.govdrugs.com |
Structure Activity Relationship Sar Studies of Cytisine Derivatives
Elucidation of Structural Determinants for nAChR Binding Affinity
Cytisine (B100878) exhibits high binding affinity for nAChRs, particularly the α4β2 subtype, which is the most abundant in the brain. google.comnih.gov Early studies using radioligand binding assays with [³H]this compound demonstrated its nanomolar affinity for these sites. researchgate.netgoogle.com The core tricyclic structure of this compound is essential for its nAChR binding. Simplified analogs lacking the C-1/C-13 bond showed significantly lower binding affinities compared to this compound, highlighting the importance of the intact ring system. google.com
Modifications at various positions of the this compound scaffold have been explored to understand their impact on binding affinity. Substitution on the pyridone ring, specifically at the 9- and 10-positions, has been a key area of research. For instance, a 10-methyl derivative showed similar binding affinity to α4β2 nAChRs as this compound, while its affinity for other subtypes was lower, suggesting a role for this position in modulating selectivity. nih.gov Halogenation at the C-3 position of the pyridone ring has been shown to significantly increase the affinity of this compound and its N-methyl derivative for human α7, α4β2, and α4β4 nAChRs. nih.gov The nature of the halogen (bromine or iodine) and the specific receptor subtype influenced the extent of this increase. nih.gov This suggests that halogens at C-3 may interact with a hydrophobic region within the agonist-binding pocket. nih.gov Conversely, a nitro group at the C-3 or C-5 position generally decreased affinity. uni-bonn.de
Substitution at the piperidine (B6355638) nitrogen (position 3) and the C-12 position has also been investigated. While some modifications at the piperidine nitrogen or C-12 (e.g., -CO₂CH₃ or -COCH₂CH₃) reduced affinity, others, such as the introduction of a vinyl group at the 9-position, resulted in derivatives with similar agonist activity profiles to this compound. google.comacs.org Bulky aryl substituents attached to the this compound skeleton have been shown to decrease affinity for the α4β2 nAChR. uni-bonn.de In contrast, smaller nitrogen-bearing heteroaryls at position 3 can lead to ligands with picomolar affinity. uni-bonn.de
Analysis of Substituent Effects on nAChR Subtype Selectivity
Achieving selectivity for specific nAChR subtypes is crucial for developing therapeutic agents with reduced off-target effects. google.com this compound itself is a partial agonist at the α4β2 subtype and a full agonist at α7 and α3β4 nAChRs, albeit with lower affinity for the latter two compared to α4β2. if-pan.krakow.plresearchgate.net
SAR studies have identified structural modifications that can enhance subtype selectivity. Substitution at the 10-position of this compound has been found to provide compounds with high selectivity for various nAChR subtypes. google.com Notably, the 10-methyl derivative demonstrated significantly improved selectivity for the α4β2 subtype over α3β4, with an affinity ratio exceeding 3000-fold. google.comnih.gov This suggests that the C(10) position targets the complementary region of the receptor binding site, facilitating subtype differentiation. researchgate.netresearchgate.net The 10-hydroxymethyl derivative also showed increased α3β4/α4β2 affinity ratio compared to this compound. google.com
Substitution on the piperidine ring nitrogen, or at the C-4 (-CH₃ or -CH₂OH) or C-5 (-NO₂) positions, has been reported to increase selectivity for the α4β2 receptor. acs.org Specifically, substitution at position 5 has been linked to improved selectivity for central nicotinic receptors over those in the peripheral nervous system. uni-bonn.de Halogenation at C-5 shows a strong dependence on the specific halogen; bromination decreased affinity and efficacy, while iodination decreased affinity but could increase efficacy, particularly at α4β2 receptors. nih.gov
Data on the binding affinities of selected this compound analogs at different nAChR subtypes illustrate these substituent effects (Table 1).
| Ligand | α2β2 Ki (nM) | α2β4 Ki (nM) | α3β2 Ki (nM) | α3β4 Ki (nM) | α4β2 Ki (nM) | α4β4 Ki (nM) | Forebrain Ki (nM) | α3β4/α4β2 Ratio |
| This compound | - | - | - | 220 if-pan.krakow.pl | 1 nih.gov | - | 0.05 google.com | 220 |
| rac-10-methylthis compound (Compound 15) | 7.5 google.com | 180 google.com | 540 google.com | 6700 google.com | 1.9 google.com | 38 google.com | 20 google.com | 3526 google.com |
| 10-hydroxymethyl derivative (Compound 17a) | - | - | - | - | High affinity google.com | - | - | Larger than this compound google.com |
| 9-vinyl derivative (Compound 19) | - | - | - | - | Slightly more potent than this compound google.com | - | - | - |
| 3-Bromothis compound (B1662614) | - | - | - | - | High affinity ontosight.ai | - | - | - |
| 5-Bromothis compound | - | - | - | - | Decreased affinity nih.gov | - | - | - |
| 3-Iodothis compound | - | - | - | - | Increased affinity nih.gov | Increased affinity nih.gov | - | - |
| 5-Iodothis compound | - | - | - | - | Increased efficacy nih.gov | Decreased efficacy nih.gov | - | - |
Note: Data compiled from various sources and may represent different experimental conditions. Ki values are approximate and for illustrative purposes.
SAR for Modulatory Effects on Neurotransmitter Release in Preclinical Settings
This compound and its derivatives modulate the release of various neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862), and glutamate (B1630785), primarily through their interaction with nAChRs. researchgate.netif-pan.krakow.pltermedia.plnih.gov These effects are relevant to their potential therapeutic applications in conditions like addiction, depression, and Parkinson's disease. researchgate.nettermedia.pluchile.cl
This compound acts as a partial agonist at α4β2* nAChRs (where * indicates additional uncharacterized subunits), which are key in modulating dopamine release in the mesolimbic system. if-pan.krakow.pltermedia.pl It can induce dopamine release, albeit with lower efficacy than nicotine (B1678760), and also attenuate nicotine-induced dopamine release. if-pan.krakow.pldrugbank.com This partial agonist activity is considered crucial for its anti-smoking effects. if-pan.krakow.pl
SAR studies on this compound derivatives have explored how structural modifications influence their ability to modulate neurotransmitter release. For example, in studies examining dopamine turnover in rat nucleus accumbens, a 3-methoxy analogue of this compound showed similar effects to this compound, eliciting dopamine release and partially blocking the effect of nicotine. researchgate.net In contrast, fluorinated derivatives at the 3-position had no significant effect on spontaneous release but were more effective than this compound in reducing the nicotine response. researchgate.net
Studies on halogenated this compound derivatives (3-bromothis compound and 5-bromothis compound) in rats showed that both this compound and 5-bromothis compound were significantly more efficacious than 3-bromothis compound in eliciting striatal dopamine release in vivo. uchile.cl This suggests that the position of halogen substitution impacts the ability of these derivatives to stimulate dopamine release through presynaptic nAChRs. uchile.cl
This compound also modulates norepinephrine release, an effect governed by β4*-containing receptors. if-pan.krakow.pl It elicited [³H]norepinephrine release from hippocampal preparations with lower potency compared to dopamine release. if-pan.krakow.pl this compound, as an α7 nAChR agonist, has been shown to reduce glutamate levels in the hippocampus in a rat model of temporal lobe epilepsy, potentially by increasing the expression of glutamate transporter-1 (GLT-1). nih.gov
SAR for Investigated Preclinical Biological Activities (e.g., Neuroprotection, Cytotoxicity)
Beyond their effects on neurotransmitter release, this compound and its derivatives have demonstrated various preclinical biological activities, including neuroprotection and cytotoxicity. researchgate.netingentaconnect.comnih.gov SAR studies in these areas aim to identify structural features associated with these effects.
Neuroprotection: this compound has shown neuroprotective effects in preclinical models, particularly in the context of Parkinson's disease. researchgate.nettermedia.pluchile.cl It has been shown to protect cells in culture against toxic agents. uchile.cl In a preclinical mouse model of parkinsonism, this compound attenuated neurodegeneration, and this effect was observed in female mice but not males, suggesting a sex-specific component potentially linked to estrogen. biorxiv.orgnih.gov Studies suggest that this compound's neuroprotective effects may involve the upregulation of nAChRs and endoplasmic reticulum (ER) exit sites, leading to inhibition of the ER stress response in dopaminergic neurons. biorxiv.orgnih.gov Specifically, this compound and 17-β-estradiol were found to work in combination to inhibit all three arms of apoptotic ER stress signaling. nih.gov
SAR studies on this compound derivatives have explored their neuroprotective potential. In vivo studies in rats showed that both this compound and 5-bromothis compound, but not 3-bromothis compound, significantly prevented the decrease of striatal dopamine tissue levels induced by a neurotoxin (6-OHDA). uchile.cl This suggests a correlation between the efficacy of these agonists in stimulating dopamine release in vivo and their potential for striatal protection. uchile.cl
Cytotoxicity: Some this compound derivatives have demonstrated cytotoxic activity against various cancer cell lines in preclinical studies. ingentaconnect.comx-mol.netresearchgate.netresearchgate.net SAR investigations in this area are ongoing to identify structural motifs that contribute to this activity.
Studies have assessed the cytotoxic properties of this compound derivatives with substituents at different positions. For instance, the cytotoxicities of this compound and 19 derivatives with substituents in the 3-, 9-, and 11-positions were evaluated against various tumor cell lines. researchgate.net While specific details on the SAR for cytotoxicity are still emerging, some studies have identified lead compounds with cytotoxic properties comparable to reference drugs in certain cell lines. researchgate.net For example, a conjugate of a this compound derivative with 1,3-dimethyl-5-formyluracil showed cytotoxic properties against lymphoblastic leukemia cells with an IC₅₀ value comparable to that of 5-fluorouracil. researchgate.net Another study indicated that N-(4-iodobenzyl)this compound exhibited strong antiproliferative activity against lung and neuroepithelioma cancer cell lines. researchgate.net
Preclinical Investigations of Cytisine S Biological Activities
Neurobiological Effects in Animal Models
Preclinical research has identified cytisine (B100878) as a compound with neuroprotective potential, particularly in the context of Parkinson's disease (PD) models. Apoptotic endoplasmic reticulum (ER) stress is recognized as a significant mechanism contributing to the loss of dopaminergic neurons in Parkinson's disease. nih.gov Studies using a 6-hydroxydopamine (6-OHDA)-induced mouse model of parkinsonism have revealed that low-dose this compound treatment can be neuroprotective. nih.gov
A notable finding is the sex-specific nature of this neuroprotection. This compound was found to exert a neuroprotective effect in the substantia nigra pars compacta (SNc) dopaminergic neurons of female parkinsonian mice, but not in their male counterparts. nih.gov This effect is linked to the interplay between this compound and 17-β-estradiol. nih.gov Research suggests that systemically circulating estrogen is essential for this compound to exert its neuroprotective effects. biorxiv.org When estrogen levels were depleted in female mice, either through ovariectomy or with an aromatase inhibitor, the neuroprotective qualities of this compound were lost. biorxiv.orgtamu.edu
The mechanism of this combined action appears to involve the modulation of the ER stress response pathways. The ER stress response consists of three main signaling arms that result in the nuclear translocation of key proteins: activating transcription factor 6 (ATF6), X-box binding protein 1 (XBP1), and C/EBP homologous protein (CHOP). grantome.com While moderate activation of ATF6 and XBP1 can be neuroprotective, chronic activation, along with the activation of the pro-apoptotic CHOP, leads to cell death. grantome.com
Investigations have shown that this compound, on its own, can inhibit the nuclear translocation of ATF6 and XBP1. nih.govgrantome.com Concurrently, 17-β-estradiol has been shown to reduce the expression of CHOP. nih.govgrantome.com Together, this compound and 17-β-estradiol synergistically inhibit all three major arms of the apoptotic ER stress signaling pathway in dopaminergic neurons, providing a comprehensive mechanism for the observed neuroprotection in female mice. nih.govgrantome.comresearchgate.net This synergistic action helps to alleviate the hyperactivated ER stress that is a downstream convergent mechanism for multiple toxicities related to Parkinson's disease. grantome.com
In vivo studies have further substantiated this compound's neuroprotective capabilities. Intermittent administration of this compound before and after an intranigral injection of 6-OHDA significantly prevented the decrease in striatal dopamine (B1211576) tissue levels. nih.gov
Table 1: Effects of this compound on Endoplasmic Reticulum Stress Pathways in Neurodegeneration Models
| Pathway Component | Effect of this compound | Effect of 17-β-estradiol | Combined Effect | Outcome in Dopaminergic Neurons |
| ATF6 | Reduced nuclear translocation nih.govgrantome.com | No direct effect reported | Inhibition of ATF6 arm nih.govresearchgate.net | Attenuation of ER Stress |
| XBP1 | Reduced nuclear translocation nih.govgrantome.com | No direct effect reported | Inhibition of XBP1 arm nih.govresearchgate.net | Attenuation of ER Stress |
| CHOP | No direct effect reported | Reduced expression nih.govgrantome.com | Inhibition of CHOP arm nih.govresearchgate.net | Inhibition of Apoptosis |
This compound has demonstrated antidepressant-like properties in several rodent models of depression. nih.govnih.gov As a partial agonist of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs), its effects on mood regulation have been a subject of investigation. nih.gov
In studies using the tail suspension test and the forced swim test, two common models for assessing antidepressant efficacy, acute treatment with this compound significantly reduced immobility time in male C57BL/6J mice. nih.gov For instance, at a dose of 1.5 mg/kg, this compound led to a significant decrease in immobility compared to saline-treated animals in both tests. nih.gov These effects suggest a potential antidepressant-like action. nih.gov
Further research using an unpredictable chronic mild stress (UCMS) mouse model of depression corroborated these findings. nih.gov Mice subjected to UCMS exhibited significant depression-like behaviors, including decreased locomotor activity and increased immobility in the tail suspension and forced swim tests. nih.gov Treatment with this compound for two weeks markedly alleviated these behaviors. nih.gov
To understand the neurobiological underpinnings of these effects, immunohistochemical analyses have been conducted. These studies revealed that this compound can reduce c-fos immunoreactivity in the basolateral amygdala by approximately 50%. nih.gov Since c-fos is a marker of neuronal activity, this suggests that this compound's antidepressant-like effects may be mediated through a reduction of neuronal activity in this brain region, which is critically involved in processing emotions like fear and anxiety. nih.gov
This compound administration has been shown to influence appetitive behavior, specifically food intake and body weight, in animal models. nih.govnih.gov In one study, rats that received programmed daily infusions of this compound ate less and gained less weight compared to a vehicle-infused control group. nih.govnih.gov This reduction in food intake was primarily achieved through a reduced frequency of meals. nih.govnih.gov Notably, even after the this compound administration phase ended, the animals maintained a lower body weight relative to the control group. nih.govnih.gov
The mechanism behind this modulation of appetite involves the hypothalamic melanocortin system. researchgate.net Research indicates that activation of hypothalamic α3β4 nicotinic acetylcholine receptors leads to the activation of pro-opiomelanocortin (POMC) neurons. researchgate.net The subsequent activation of melanocortin 4 receptors is critical for the nicotinic-induced decreases in food intake observed in mice. researchgate.net When the β4 nAChR subunit was knocked down in the ventral hypothalamus, this compound was no longer able to decrease food intake, confirming the crucial role of this specific receptor subunit in mediating the anorexic effects of this compound. researchgate.net
This compound has been shown to modulate the dynamics of key neurotransmitter systems in specific brain regions. A primary area of focus has been its effect on the dopaminergic system. In vivo microdialysis studies have demonstrated that this compound is effective at inducing the release of striatal dopamine. nih.gov Its efficacy in eliciting dopamine release was found to be comparable to nicotine (B1678760) and significantly greater than some of its halogenated derivatives. nih.gov The ability of nicotinic agonists to stimulate dopamine release through presynaptic nicotinic receptors is thought to be related to their potential to induce striatal protection. nih.gov Furthermore, injections of this compound into the ventral tegmental area, a region rich in dopamine cell bodies, have been shown to increase locomotor activity, suggesting an activation of the mesolimbic dopamine system. nih.gov
Beyond dopamine, this compound also influences the serotonin (5-HT) system and related signaling pathways. In a mouse model of chronic stress, treatment with this compound was found to reverse the stress-induced decreases of 5-HT1A receptor levels in both the hippocampus and the amygdala. nih.gov This modulation of the serotonin system is a key characteristic of many antidepressant drugs. nih.gov
In addition to direct neurotransmitter receptor modulation, this compound treatment has been shown to affect crucial intracellular signaling cascades involved in neuroplasticity and cell survival within the hippocampus and amygdala. nih.gov Specifically, this compound significantly reversed the stress-induced decreases in brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (mTOR) levels in these brain regions. nih.gov By up-regulating the ratios of p-AKT/AKT, p-mTOR/mTOR, p-S6K/S6K, and p-CREB/CREB, this compound demonstrates an ability to positively influence signaling pathways critical for neuronal health and function. nih.gov
Table 2: Summary of this compound's Effects on Neurotransmitter Dynamics
| Brain Region | Neurotransmitter/Pathway | Observed Effect of this compound | Reference |
| Striatum | Dopamine | Increased release | nih.gov |
| Ventral Tegmental Area | Dopamine System | Activation (inferred from increased locomotion) | nih.gov |
| Hippocampus | 5-HT1A Receptors | Reversed stress-induced decrease | nih.gov |
| BDNF Signaling | Reversed stress-induced decrease | nih.gov | |
| mTOR Signaling | Reversed stress-induced decrease; increased phosphorylation of downstream targets | nih.gov | |
| Amygdala | 5-HT1A Receptors | Reversed stress-induced decrease | nih.gov |
| BDNF Signaling | Reversed stress-induced decrease | nih.gov | |
| mTOR Signaling | Reversed stress-induced decrease; increased phosphorylation of downstream targets | nih.gov | |
| c-fos | Reduced immunoreactivity | nih.gov |
Cellular Assays and In Vitro Studies
The cytotoxic and anti-proliferative properties of this compound have been investigated in various cancer cell lines, with findings indicating that its activity can be context-dependent. Studies investigating this compound as a pure compound have shown that it does not exhibit significant antiproliferative activity against several human cancer cell lines, even at high concentrations. mdpi.com
However, other research suggests a more nuanced role. For example, some studies have found that this compound can induce apoptosis in HepG2 (human liver cancer) cells and may have anti-tumor effects on lung cancer cells by modulating reactive oxygen species-mediated signaling pathways. mdpi.com
Furthermore, while this compound itself may show limited direct cytotoxicity, plant extracts containing this compound and its derivatives, such as N-methylthis compound, have demonstrated significant cytotoxic activity against a range of cancer cell lines. nih.govresearchgate.net These include human tongue squamous carcinoma (SCC-25), human pharyngeal squamous carcinoma (FaDu), triple-negative breast adenocarcinoma (MDA-MB-231), and breast adenocarcinoma (MCF-7) cell lines. nih.govresearchgate.net This suggests that other compounds within the extracts or derivatives of this compound may be responsible for the observed anti-proliferative effects. mdpi.com For instance, certain this compound derivatives have shown strong antiproliferative activity against lung and neuroepithelioma cancer cell lines. mdpi.com It has also been noted that this compound was non-toxic to normal human fibroblasts and some other cancer cell lines up to a concentration of 500 µM after 24 hours of incubation. mdpi.com
Table 3: Investigated Cancer Cell Lines and this compound's Activity
| Cell Line | Cancer Type | Observed Activity of Pure this compound | Observed Activity of this compound-Containing Extracts/Derivatives |
| SCC-25 | Human Tongue Squamous Carcinoma | Not specified | Cytotoxic activity observed nih.govresearchgate.net |
| FaDu | Human Pharyngeal Squamous Carcinoma | Not specified | Cytotoxic activity observed nih.govresearchgate.net |
| MCF-7 | Human Breast Adenocarcinoma | Not specified | Cytotoxic activity observed nih.govresearchgate.net |
| MDA-MB-231 | Human Triple-Negative Breast Adenocarcinoma | Not specified | Cytotoxic activity observed nih.gov |
| HepG2 | Human Liver Cancer | Apoptosis induction reported mdpi.com | Not specified |
| A549 | Human Lung Carcinoma | Cytotoxic properties of derivatives investigated mdpi.com | Anti-tumor effects reported mdpi.com |
| NCI-H358 | Human Lung Cancer | Not specified | Strong antiproliferative activity of a derivative reported mdpi.com |
| SK-N-MC | Neuroepithelioma | Not specified | Strong antiproliferative activity of a derivative reported mdpi.com |
| HEK293 | Human Embryonic Kidney | Cytotoxic properties of derivatives investigated mdpi.com | Not specified |
| Jurkat | T-cell Leukemia | Cytotoxic properties of derivatives investigated mdpi.com | Not specified |
| SH-SY5Y | Neuroblastoma | Cytotoxic properties of derivatives investigated mdpi.com | Not specified |
Elucidation of Molecular Mechanisms of Action in Cellular Models
This compound's primary molecular mechanism of action is characterized by its role as a partial agonist of nicotinic acetylcholine receptors (nAChRs), with a particular affinity for the α4β2 subtype. drugbank.comtaylorandfrancis.comfrontiersin.org This receptor subtype is considered central to the reinforcing effects of nicotine and the development of nicotine addiction. drugbank.comnih.gov In cellular and molecular models, this compound competes with nicotine for the same binding sites on these receptors. droracle.ai
As a partial agonist, this compound elicits a weaker response than a full agonist like nicotine. nih.govdroracle.ai This dual action is crucial to its therapeutic effect. By binding to and weakly stimulating the α4β2 nAChRs, this compound mitigates the severity of nicotine withdrawal symptoms and cravings. drugbank.comdroracle.ai Simultaneously, by occupying the receptor, it acts as an antagonist in the presence of nicotine, blocking nicotine from binding and thereby reducing the rewarding and reinforcing effects associated with smoking. drugbank.comfrontiersin.org
This interaction with nAChRs leads to a modest, controlled release of dopamine in the mesolimbic system, which is significantly less than the surge induced by nicotine. frontiersin.orgnih.gov This restrained dopamine release is sufficient to alleviate withdrawal but not to produce the strong reinforcing effects of nicotine. nih.gov
Structural studies have provided further insight into its mechanism. The specific chemical structure of this compound, particularly its rigid tetracyclic framework, is critical for its high-affinity binding. researchgate.net High-resolution rotational spectroscopy has revealed that the axial conformation of this compound is predominant and stabilized by an intramolecular NH···N hydrogen bond. acs.org This specific spatial arrangement is considered crucial for its effective interaction with the nicotinic receptor, providing a structural basis for its agonist activity. acs.org Furthermore, co-crystal structures of this compound with the Aplysia californica acetylcholine-binding protein (AChBP), a homolog of the ligand-binding domain of nAChRs, have served as valuable models for understanding how the ligand orients itself and interacts with key residues within the receptor's binding pocket. nih.gov While the primary target is well-established, some preclinical research suggests that certain synthetic derivatives of this compound may possess biological activities mediated by targets other than nAChRs, indicating potential for broader pharmacological effects. researchgate.net
Pharmacokinetic and Pharmacodynamic Characterization in Animal Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Preclinical Species
Pharmacokinetic studies in animal models have been crucial for characterizing the ADME profile of this compound. Investigations in rabbits and rats have provided key insights into its behavior following administration.
Absorption: Studies in rabbits demonstrate that this compound undergoes rapid but incomplete absorption after oral administration. researchgate.netnih.gov
Distribution: this compound exhibits a moderate ability to penetrate the brain. nih.gov When comparing the ratio of brain to plasma concentrations in rats, the order was found to be lobeline > nicotine > this compound, which corresponds directly to their relative lipophilicity. nih.gov This indicates that while this compound does cross the blood-brain barrier, its uptake is less extensive than that of nicotine. nih.gov In rabbits, the volume of distribution (Vd) was determined to be 6.2 L/kg following a 5 mg/kg oral dose. drugbank.com
Metabolism: A significant characteristic of this compound observed in preclinical studies is its limited metabolism. Animal models indicate that this compound undergoes minimal or no metabolic transformation, with the majority of the compound remaining as the parent drug. frontiersin.orgnih.gov
Excretion: The primary route of elimination for this compound is renal. nih.gov Preclinical findings are consistent in showing that the vast majority of an administered dose is excreted unchanged in the urine. frontiersin.org The plasma half-life in animal models is relatively short; for instance, studies in rabbits reported a half-life of less than one hour. nih.gov
The following table summarizes key pharmacokinetic parameters of this compound determined in rabbit models.
| Parameter | Value | Species | Administration Route & Dose | Source |
| Administration | 1 mg/kg | Rabbit | Intravenous (IV) | nih.gov |
| Administration | 5 mg/kg | Rabbit | Oral (PO) | nih.gov |
| Absorption | Rapid but incomplete | Rabbit | Oral (PO) | researchgate.netnih.gov |
| Volume of Distribution (Vd) | 6.2 L/kg | Rabbit | 5 mg/kg Oral (PO) | drugbank.com |
| Metabolism | Minimal to none | Animal Models | N/A | frontiersin.orgnih.gov |
| Elimination | Primarily renal, excreted unchanged | Animal Models | N/A | frontiersin.orgnih.gov |
In Vivo Receptor Occupancy and Functional Effects in Animal Brains
In vivo studies in animal models have confirmed that this compound directly engages with its molecular target, the nAChRs, within the central nervous system and elicits measurable functional effects.
Radioligand studies have provided direct evidence of receptor occupancy in the brain. The use of tritiated this compound ([3H]this compound) in mice revealed its distribution and binding following intravenous injection. nih.gov Radioactivity peaked at 30 minutes post-injection, with the highest concentration of binding observed in the thalamus, an area rich in nAChRs. nih.gov Intermediate binding was seen in the superior colliculi, prefrontal cortex, and hippocampus, while the cerebellum showed low binding. nih.gov Crucially, this binding was inhibited by pretreatment with unlabeled this compound and displaced by l-nicotine, confirming specific engagement with nicotinic receptors in vivo. nih.gov
The functional consequences of this receptor occupancy have been characterized in various preclinical models. As a partial agonist, this compound's in vivo effects on dopamine systems are modest compared to full agonists. Studies in rats have shown that this compound dose-dependently increases dopamine turnover in the nucleus accumbens, but its effect is weaker than that of varenicline. ur.edu.pl When administered concurrently with nicotine, this compound partially inhibited the dopamine-enhancing effects of nicotine. ur.edu.pl
Behavioral pharmacology studies in rats trained to discriminate nicotine from saline confirmed that this compound produces a nicotine-like discriminative effect, although it was found to be significantly less potent than nicotine itself. nih.gov At higher doses, this compound can block the discriminative effects of nicotine, which is consistent with its antagonist properties in the presence of a full agonist. taylorandfrancis.com Beyond its role in addiction models, preclinical studies have also shown that this compound's interaction with nAChR subtypes in the brain can result in neuroprotective effects and influence mood, food intake, and motor activity. researchgate.net
Analytical Methodologies for Cytisine Research
Chromatographic Techniques for Research-Focused Quantification and Identification
Chromatographic methods are indispensable tools in cytisine (B100878) research, enabling the separation, identification, and quantification of the compound from complex mixtures. The choice of chromatographic technique often depends on the matrix, the required sensitivity, and the research objective.
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Fluorescence Detection (FLD)
HPLC is a widely used technique for the analysis of this compound. Due to its small and polar nature, this compound can exhibit weak retention on traditional reversed-phase (RP) stationary phases nih.govnih.gov. This can lead to elution alongside matrix components, complicating analysis, particularly in biological samples nih.gov.
HPLC coupled with Diode Array Detection (DAD) allows for the detection of compounds based on their UV-Vis absorption spectra. For this compound, UV-Vis analyses are typically performed at its maximum wavelength, around 305 nm mdpi.com. Research has shown that HPLC-DAD can be effectively used for the analysis of this compound in pharmaceutical preparations and in biological samples at higher concentrations nih.govnih.gov. For instance, a study comparing different chromatographic systems for this compound analysis in human serum, saliva, and pharmaceutical formulations utilized HPLC-DAD for samples spiked with 1 µg/mL of this compound standard, demonstrating its applicability for qualitative analysis at higher concentrations researchgate.netresearchgate.net.
Fluorescence Detection (FLD) offers higher sensitivity compared to DAD for compounds with native fluorescence or those that can be derivatized to become fluorescent. While the intensity of the signal obtained with HPLC-FLD at optimal excitation (λexc = 300 nm) and emission (λem = 380 nm) wavelengths was found to be comparable to that obtained with DAD at 303 nm in one study, FLD can still be a valuable detection method, especially when lower detection limits are required or when analyzing samples with interfering chromophores nih.gov.
Research comparing HPLC-DAD and HPLC-FLD for this compound analysis has indicated that both detectors can be used, with the choice potentially depending on the specific matrix and required sensitivity nih.govresearchgate.net.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis in Research Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique that offers high sensitivity and selectivity for the analysis of this compound, particularly in complex research matrices like biological fluids. This method couples the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.
LC-MS/MS is generally preferred for the analysis of this compound in biological samples due to its superior sensitivity compared to HPLC-DAD or HPLC-FLD nih.govnih.govsemanticscholar.org. This is crucial for research involving low concentrations of this compound or its metabolites in biological tissues or fluids. Various LC-MS or LC-MS/MS methods have been developed for the quantification of this compound in human biological samples, including serum, plasma, whole blood, urine, and post-mortem materials semanticscholar.orgbibliotekanauki.pl.
Sample preparation is a critical step in LC-MS/MS analysis of biological matrices to remove interfering substances and concentrate the analyte. Common sample pre-treatment methods for this compound analysis include solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation semanticscholar.orgmdpi.com. For example, a method for determining this compound in human serum and saliva utilized SPE prior to HILIC/ESI-QTOF-MS analysis, demonstrating the importance of sample preparation for achieving reliable results in biological matrices mdpi.com.
Research has highlighted the effectiveness of LC-MS/MS for this compound analysis in biological samples, with studies successfully applying this technique to determine this compound concentrations in serum and saliva from individuals treated with the compound mdpi.comresearchgate.net. The sensitivity of LC-MS/MS allows for the detection and quantification of this compound within therapeutic concentration ranges semanticscholar.orgnih.gov.
Optimization of Chromatographic Systems for this compound and its Preclinical Metabolites
Optimizing chromatographic systems is essential to achieve adequate retention, separation selectivity, peak shape, and system efficiency for this compound and its potential preclinical metabolites. Due to this compound's polar and basic nature, its chromatographic behavior can be challenging, particularly on reversed-phase columns where it is weakly retained nih.govnih.govnih.gov.
Studies have compared various chromatographic systems, including reversed-phase (RP), hydrophilic interaction liquid chromatography (HILIC), and ion exchange chromatography (IEC), for the analysis of this compound nih.govnih.gov. Significant differences in retention parameters have been observed depending on the stationary phase and mobile phase composition nih.gov.
For RP systems, using mobile phases with a small amount of organic modifier or only water with additives like diethylamine, sodium salts, ionic liquids, or formic acid may be necessary to improve retention and reduce peak tailing nih.gov. However, some of these additives may not be compatible with MS detection nih.gov.
HILIC has been explored as an alternative for the analysis of polar compounds like this compound and its metabolites nih.gov. HILIC systems, particularly those using silica (B1680970) stationary phases and mobile phases containing acetonitrile (B52724) and formate (B1220265) buffer, have shown promise for this compound analysis researchgate.netnih.gov. The higher organic content in the eluent in HILIC can also be beneficial for ESI-MS sensitivity nih.gov.
Strong cation exchange (SCX) chromatography has demonstrated strong retention for this compound, making it suitable for its analysis nih.govresearchgate.net. An optimal system using an SCX stationary phase with a mobile phase of acetonitrile and formic buffer at pH 4.0 has been applied for the analysis of this compound and N-methylthis compound in plant extracts researchgate.net.
Optimization efforts also involve evaluating different sample pre-treatment methods, such as protein precipitation, LLE, and SPE, using various sorbents to achieve efficient extraction and clean-up of this compound from complex matrices nih.govsemanticscholar.orgmdpi.com. The goal of optimization is to develop reliable and sensitive methods applicable to various research studies, including pharmacokinetic investigations and analysis in different biological samples semanticscholar.orgbibliotekanauki.plnih.gov.
Radioligand Binding Assay Development and Application ([3H]this compound)
Radioligand binding assays are fundamental techniques in this compound research, particularly for investigating its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). These assays utilize a radiolabeled form of this compound, commonly [3H]this compound, to quantify receptor binding, determine binding affinity, and characterize receptor subtypes.
[3H]this compound has been widely used as a radioligand to label specific binding sites in the brain, demonstrating high affinity for neuronal nicotinic receptors tandfonline.comuchile.clmdpi.com. Research has shown that [3H]this compound binds to nAChRs with high affinity and selectivity tandfonline.com. Studies have investigated the binding characteristics of [3H]this compound in various brain regions, including whole rat brain and different regions of the human brain such as the cortex, hippocampus, thalamus, and cingulate tandfonline.com.
Radioligand binding studies using [3H]this compound have revealed that it binds non-competitively with high affinity to a single site in tissue homogenates and exhibits low non-specific association tandfonline.com. These studies are crucial for understanding the interaction of this compound with nAChRs at a molecular level.
Furthermore, [3H]this compound binding assays are employed to evaluate the binding affinities of this compound analogs and derivatives to different nAChR subtypes, such as α4β2 and α7 receptors uchile.clmdpi.com. For example, studies have used [3H]this compound displacement binding assays to determine the half maximal inhibitory concentration (IC50) of synthesized molecules for human α4β2 nAChRs mdpi.com. These assays provide valuable data on the potency of compounds in competing with [3H]this compound for receptor binding sites.
The development and application of [3H]this compound radioligand binding assays are essential for characterizing the binding profile of this compound and its related compounds, contributing to the understanding of their pharmacological properties and potential therapeutic effects.
Spectroscopic Characterization of this compound and its Analogs in Research (e.g., NMR, Mass Spectrometry, X-ray Diffraction)
Spectroscopic techniques play a vital role in the structural characterization and confirmation of this compound and its synthetic analogs in research. These methods provide detailed information about the molecular structure, purity, and physical state of the compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. 1H and 13C NMR spectroscopy are routinely used to confirm the identity and assess the purity of synthesized this compound derivatives mdpi.comresearchgate.net. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, researchers can determine the arrangement of atoms and functional groups within the molecule. Comparison of NMR spectra of this compound and its analogs allows for the identification of structural modifications academie-sciences.fr.
Mass Spectrometry (MS), in addition to its hyphenation with chromatography (LC-MS/MS), is used as a standalone technique for the characterization of this compound and its analogs. MS provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its elemental composition and structural integrity mdpi.comresearchgate.net. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed for this purpose mdpi.com.
X-ray Diffraction (XRD) analysis is used to determine the crystalline structure of this compound and its solid formulations. XRD provides information about the arrangement of molecules in the crystal lattice and can reveal whether a compound is in a crystalline or amorphous state mdpi.comresearchgate.net. This is particularly important in the development of pharmaceutical formulations, as the physical state of the active pharmaceutical ingredient can affect its properties. For instance, XRD analysis has been used to assess the dispersion state of this compound in loaded matrices and to confirm the amorphization of this compound during formulation processes mdpi.comresearchgate.net. Single-crystal X-ray diffraction analysis can provide highly detailed three-dimensional structural information, including bond lengths and angles mdpi.comacademie-sciences.fr. This is invaluable for confirming the precise molecular structure and conformation of this compound and its complexes, such as palladium complexes of this compound academie-sciences.fr.
Q & A
Basic Research Questions
Q. What are the primary pharmacological mechanisms of cytisine in nicotine receptor modulation?
- Methodological Answer : this compound’s partial agonism at α4β2 nicotinic acetylcholine receptors (nAChRs) is typically validated via in vitro receptor-binding assays (e.g., radioligand displacement) and in vivo behavioral models (e.g., nicotine self-administration in rodents). Comparative studies should include positive controls (e.g., varenicline) and assess dose-response relationships .
- Key Data : EC₅₀ values for receptor activation, binding affinity (Ki), and selectivity ratios for nAChR subtypes.
Q. What standardized protocols exist for assessing this compound’s efficacy in smoking cessation trials?
- Methodological Answer : Use double-blind, randomized controlled trials (RCTs) with abstinence rates (e.g., 12-week continuous abstinence) as primary endpoints. Include biochemical verification (e.g., cotinine levels) and adjust for covariates like nicotine dependence severity .
- Common Pitfalls : Failure to account for placebo effects or adherence rates; underpowered sample sizes.
Q. How is this compound’s pharmacokinetic profile characterized in preclinical models?
- Methodological Answer : Conduct bioavailability studies (oral vs. intravenous administration) in animal models, with LC-MS/MS quantification of plasma concentrations. Assess half-life (t½), Cₘₐₓ, and AUC to inform dosing regimens .
Advanced Research Questions
Q. How can contradictory findings in this compound’s long-term efficacy be resolved through meta-analytic approaches?
- Methodological Answer : Perform subgroup analyses to stratify data by population (e.g., heavy vs. occasional smokers) and trial design (e.g., open-label vs. blinded). Use random-effects models to account for heterogeneity and assess publication bias via funnel plots .
- Example Contradiction : Discrepancies in 24-week abstinence rates between European (higher efficacy) and Asian (moderate efficacy) cohorts may reflect genetic or behavioral confounding .
Q. What experimental strategies optimize this compound’s therapeutic index while minimizing off-target effects?
- Methodological Answer : Employ in silico docking simulations to predict off-target interactions (e.g., with muscarinic receptors) followed by functional assays (e.g., calcium flux in HEK293 cells). Validate specificity using knockout rodent models .
Q. What novel biomarkers can predict individual variability in this compound response?
- Methodological Answer : Integrate pharmacogenomic data (e.g., SNPs in CHRNA4 or CYP2A6 genes) with metabolomic profiling (e.g., nicotine metabolite ratio) in longitudinal cohorts. Apply machine learning to identify predictive signatures .
Q. How do neuroimaging techniques elucidate this compound’s impact on craving-related neural circuits?
- Methodological Answer : Use fMRI to measure changes in prefrontal cortex and insula activity during cue-reactivity tasks pre- and post-treatment. Compare with placebo groups and correlate with self-reported craving scores .
Methodological Considerations for Data Collection and Reporting
- Experimental Replicability : Detailed synthesis of synthetic pathways (e.g., extraction purity ≥98%) and analytical methods (e.g., HPLC conditions) must be included in supplementary materials to enable replication .
- Ethical Compliance : For clinical trials, disclose IRB approval, informed consent protocols, and adverse event reporting frameworks .
- Statistical Rigor : Pre-register analysis plans (e.g., on ClinicalTrials.gov ) to avoid post-hoc data dredging. Report confidence intervals and effect sizes alongside p-values .
Tables for Comparative Analysis
Example Framework for Efficacy Trials
| Parameter | This compound (N=500) | Varenicline (N=500) | Placebo (N=500) |
|---|---|---|---|
| 12-Week Abstinence | 38% | 44% | 18% |
| Adverse Events (%) | 22% | 29% | 12% |
| Dropout Rate | 15% | 18% | 10% |
Source: Hypothetical data modeled on RCTs; requires validation via systematic review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
